4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate
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Overview
Description
4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate is an organic compound that belongs to the class of sulfonate esters. This compound is characterized by the presence of a 4-chloro-3-methylphenyl group attached to a 2,4,5-trichlorobenzene-1-sulfonate moiety. It is used in various chemical synthesis processes and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate typically involves the reaction of 4-chloro-3-methylphenol with 2,4,5-trichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the sulfonation reaction under controlled conditions. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new compounds.
Hydrolysis: In the presence of water or aqueous base, the sulfonate ester can hydrolyze to yield 4-chloro-3-methylphenol and 2,4,5-trichlorobenzenesulfonic acid.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or organic amines are commonly used.
Hydrolysis: Aqueous solutions of sodium hydroxide or hydrochloric acid are typically employed.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as amine derivatives, alcohol derivatives, or thiol derivatives.
Hydrolysis: 4-Chloro-3-methylphenol and 2,4,5-trichlorobenzenesulfonic acid.
Oxidation: Various oxidized derivatives depending on the reaction conditions and oxidizing agents used.
Scientific Research Applications
4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonate group.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate involves its ability to act as an electrophile due to the presence of the sulfonate group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A precursor in the synthesis of 4-chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate, used as an antiseptic and disinfectant.
2,4,5-Trichlorobenzenesulfonic Acid: Another related compound, used in the synthesis of various sulfonate esters and as a reagent in organic synthesis.
4-Chloro-3,5-dimethylphenol: A similar compound with antimicrobial properties, used in disinfectants and antiseptics.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct reactivity and applications. Its ability to undergo nucleophilic substitution and hydrolysis reactions makes it a versatile compound in chemical synthesis and research.
Properties
IUPAC Name |
(4-chloro-3-methylphenyl) 2,4,5-trichlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4O3S/c1-7-4-8(2-3-9(7)14)20-21(18,19)13-6-11(16)10(15)5-12(13)17/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRMLVUPACSLRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.1 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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